molecular formula C₂₂H₂₇D₅O B1162011 JW 133-d5

JW 133-d5

Katalognummer: B1162011
Molekulargewicht: 317.52
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JW 133-d5 is a deuterated analog of JWH-133, a well-characterized synthetic cannabinoid receptor agonist. This compound is specifically designed for use as a key intermediate in the synthesis of potent and selective CB2 (Cannabinoid Receptor Type 2) ligands, such as 4-oxo-1,4-dihydroquinoline-3-carboxamides and other 3-(1',1'-Dimethylbutyl)-1-deoxy-Δ8-THC analogs . The parent compound, JWH-133, is renowned for its high selectivity as a CB2 receptor agonist, binding with approximately 200-fold greater affinity for CB2 (Ki = 3.4 nM) over CB1 receptors . This high selectivity for the CB2 receptor, which is primarily expressed in peripheral tissues and immune cells, makes ligands derived from this compound valuable pharmacological tools for studying the endocannabinoid system without the psychoactive effects associated with CB1 receptor activation . Research into CB2 receptor agonists like JWH-133 has indicated potential therapeutic pathways for a range of conditions, including inflammation, pain, cancer, and hepatic injury, due to their observed anti-inflammatory, antioxidant, and immunomodulatory activities . As a deuterated standard, this compound is essential for advanced research applications. Provided with a high purity of 98% , this compound is intended for Research Use Only and is strictly not for diagnostic or therapeutic use in humans. Researchers should handle this material with care, storing it refrigerated or frozen and protected from air and light .

Eigenschaften

Molekularformel

C₂₂H₂₇D₅O

Molekulargewicht

317.52

Synonyme

(6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-d5;  JWH 133-d5

Herkunft des Produkts

United States

Molecular Pharmacology and Target Engagement of Jwh 133

Cannabinoid Receptor Binding Kinetics and Affinity Profiling

JWH-133 exhibits a notable binding profile with high affinity and selectivity for the CB2 receptor over the CB1 receptor. wikipedia.orgfrontiersin.orgtocris.comnih.gov

Quantitative Assessment of CB2 Receptor Selectivity and Potency (e.g., Kᵢ values)

Quantitative studies have determined the binding affinity of JWH-133 for the CB2 receptor. The reported Kᵢ value for JWH-133 at the CB2 receptor is 3.4 nM. wikipedia.orgfrontiersin.orgtocris.com This indicates a high potency for binding to the CB2 receptor. JWH-133 is approximately 200-fold more selective for the CB2 receptor compared to the CB1 receptor. wikipedia.orgfrontiersin.orgtocris.commdpi.com

Compound Target Receptor Kᵢ (nM) Selectivity (vs CB1)
JWH-133 CB2 3.4 ~200x

Comparative Binding Studies with CB1 and Other Putative Off-Targets

Comparative binding studies confirm the preferential binding of JWH-133 to the CB2 receptor. While it shows high affinity for CB2, its affinity for the CB1 receptor is significantly lower, with a reported Kᵢ value of 677 nM. wikipedia.orgfrontiersin.orgnih.gov This substantial difference in affinity underlies its selectivity.

Research has also explored the potential for JWH-133 to interact with other off-targets. Studies have indicated that JWH-133 can activate TRPA1, although with lower potency compared to its effect at CB2. nih.gov At concentrations above 10 µM, JWH-133 may lose its specificity and exhibit cytotoxic effects not mediated by CB2 receptor stimulation. researchgate.net

Functional Agonism at Cannabinoid Receptors in in vitro Systems

JWH-133 functions as a full agonist at the CB2 receptor in various in vitro systems. nih.govmdpi.com Its activation of CB2 receptors triggers downstream signaling cascades characteristic of G protein-coupled receptors (GPCRs). researchgate.netnih.gov

G Protein Coupling and Downstream Adenylyl Cyclase/cAMP Pathway Modulation

CB2 receptors are primarily coupled to Gαi/o proteins. mdpi.comresearchgate.netnih.govtandfonline.com Activation of CB2 receptors by agonists like JWH-133 leads to the inhibition of adenylyl cyclase activity. mdpi.comresearchgate.netnih.gov This inhibition results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.comresearchgate.netnih.govbiorxiv.org The reduction in cAMP prevents the activation of protein kinase A (PKA). mdpi.comnih.gov Studies in HEK-293T cells expressing CB2R have shown that JWH-133 treatment reduces forskolin-induced cAMP production. biorxiv.orgacs.org

Signaling Pathway Effect of JWH-133 at CB2R
Adenylyl Cyclase Activity Inhibition
Intracellular cAMP Levels Decrease
Protein Kinase A (PKA) Activity Inhibition

Beta-Arrestin Recruitment and Receptor Internalization Dynamics

CB2 receptors can also recruit β-arrestins (β-arrestin1 and β-arrestin2) following phosphorylation by G-Protein-Coupled Receptor Kinases (GRKs). mdpi.comresearchgate.netfrontiersin.org Beta-arrestin recruitment plays a role in terminating G protein signaling (desensitization) and initiating G protein-independent signaling pathways. researchgate.nettandfonline.com JWH-133 has been shown to induce β-arrestin recruitment to the CB2 receptor. mdpi.combiorxiv.orgfrontiersin.orgnih.gov Studies have indicated that JWH-133 can induce β-arrestin and cAMP signaling more potently than other pathways like GIRK and ERK activation. mdpi.com Beta-arrestin recruitment can also lead to receptor internalization. mdpi.comresearchgate.net While β-arrestin recruitment assays can be predictive of receptor internalization, full activation of the CB2 receptor appears necessary but not always sufficient for robust internalization. google.com

Investigation of Ligand Bias and Allosteric Modulatory Properties

Research suggests that JWH-133 may exhibit biased signaling at the CB2 receptor, preferentially activating certain downstream pathways over others. mdpi.comnih.gov JWH-133 has been reported to induce β-arrestin and cAMP signaling more potently compared to G protein-coupled inwardly rectifying potassium channels (GIRK) and extracellular signal-regulated kinase (ERK) activation. mdpi.comnih.gov This indicates a bias towards the Gαi/o-mediated inhibition of adenylyl cyclase and β-arrestin recruitment. mdpi.comnih.govbiorxiv.org

Studies have also explored the potential for JWH-133 to interact with allosteric sites on the CB2 receptor. Molecular dynamics simulations suggest that JWH-133 may enter the orthosteric binding site through a pathway involving transient binding sites, including a lipid-facing vestibule and an allosteric site within the transmembrane bundle. ub.eduresearchgate.netresearchgate.net Cannabidiol (CBD), a non-psychotropic cannabinoid, has been shown to act as a negative allosteric modulator of CB2R, reducing the efficacy of orthosteric agonists like JWH-133 on signaling pathways such as cAMP and ERK1/2 phosphorylation. acs.orgfrontiersin.orgfrontiersin.org This suggests that JWH-133's activity can be modulated by ligands binding to distinct allosteric sites. acs.orgresearchgate.netfrontiersin.org

Compound Name PubChem CID
JWH-133 6918505
Cannabinoid Receptor 1 (CB1) 644019
Cannabinoid Receptor 2 (CB2) 2125
Rimonabant (SR141716A) 104850
Anandamide (B1667382) (AEA) 5281
2-Arachidonoylglycerol (2-AG) 5282280
Cannabidiol (CBD) 644019

JWH-133 is a synthetic cannabinoid and a potent, selective agonist of the cannabinoid type 2 (CB2) receptor. It has been extensively studied for its pharmacological properties, particularly its anti-inflammatory and immunomodulatory effects, which are primarily mediated through the activation of the CB2 receptor. mdpi.comnih.govnih.govresearchgate.net Unlike CB1 receptor agonists, JWH-133 is reported to be devoid of psychotropic effects due to its selectivity for the CB2 receptor, which is predominantly expressed in immune cells and to a lesser extent in the central nervous system under certain conditions. mdpi.comnih.govwikipedia.org

Molecular Docking and Computational Modeling of Receptor Ligand Interactions

Molecular docking and computational modeling techniques have been employed to gain insights into the interaction of JWH-133 with its primary target, the CB2 receptor, and other relevant proteins. These methods provide a theoretical framework to understand the binding orientation, affinity, and key interactions between JWH-133 and its molecular targets.

Molecular docking studies have predicted the binding affinity and interaction energies of JWH-133 with various proteins involved in inflammatory pathways, such as IL-1β, IL-6, NF-κB, TLR-4, and TNF-α. nih.govnih.govresearchgate.netresearchgate.net For example, docking analysis has indicated that JWH-133 can form hydrogen bonds with specific amino acid residues in these proteins, such as GLU64 of IL-1β, SER226 of IL-6, and SER62 of TNF-α. nih.govnih.govresearchgate.net These predicted interactions suggest potential mechanisms by which JWH-133 might modulate the activity of these inflammatory proteins.

Furthermore, molecular docking analysis has suggested that JWH-133 may preferentially bind to certain proteins over others, with higher binding affinity predicted for TLR-4, IL-1β, and NF-κB compared to IL-6 and TNF-α in one study. nih.gov

Computational modeling, including molecular dynamics (MD) simulations, has been utilized to study the dynamic process of JWH-133 binding to the CB2 receptor. nih.govacs.orgnih.govresearchgate.netacs.org These simulations provide a more realistic representation of the ligand-receptor interaction in a membrane environment. MD simulations have been used to study the pathway of JWH-133 entry to the orthosteric binding site of the CB2 receptor. nih.govacs.orgnih.gov Given the structure of the CB2 receptor, where the N-terminus and extracellular loop 2 can block direct access to the binding cavity from the extracellular environment, it has been hypothesized that hydrophobic ligands like JWH-133 might access the binding site by diffusing through the lipid bilayer. nih.govacs.orgnih.gov

MD simulations have supported a multi-stage binding process for JWH-133 to CB2R. This process may involve the ligand diffusing within the lipid bilayer to interact with a lipid-facing vestibule on the receptor surface. nih.govacs.orgnih.gov From this vestibule, the ligand might enter an allosteric site within the transmembrane bundle, potentially through a tunnel formed by transmembrane helices 1 and 7, before finally moving to the orthosteric binding cavity. nih.govacs.orgnih.gov This proposed pathway has been supported by experimental validation using site-directed mutagenesis, where mutations in key residues within this pathway affected JWH-133's ability to modulate receptor activity. nih.govacs.orgnih.gov

Computational modeling has also been used to explore the interaction of JWH-133 with the CB2 receptor in the presence of other molecules, such as allosteric modulators. researchgate.netacs.orgacs.org These studies help to understand how the binding of JWH-133 at the orthosteric site might be influenced by or influence the binding of other ligands at different sites on the receptor.

Data from molecular docking and computational modeling studies provide valuable insights into the molecular basis of JWH-133's interaction with its targets and contribute to the understanding of its pharmacological profile.

Cellular and Subcellular Mechanisms of Action of Jwh 133

Modulation of Intracellular Signal Transduction Pathways

Activation of CB2 receptors by JWH-133 triggers intracellular signaling pathways, contributing to its observed effects, particularly in the context of inflammation and immune responses. mdpi.comresearchgate.net

Activation and Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, JNK, p38)

JWH-133 has been shown to modulate MAPK pathways, including ERK, JNK, and p38, which are critical in controlling inflammatory and immune responses. researchgate.net Activation of CB2R by JWH-133 can counteract TNF-α-induced activation of MAPKs like p38 and ERK 1/2, as well as stress-activated protein kinases (SAPK)/Jun amino-terminal kinases (JNK). nih.gov This effect was shown to be abolished by a CB2R antagonist, indicating its CB2R dependence. nih.gov In some contexts, JWH-133 has been reported to prevent the secretion of IL-12p40 and enhance IL-10 secretion in activated macrophages, mediating activation of the CB2R-dependent ERK1/2 MAPK pathway. mdpi.com Conversely, one study in human retinal pigment epithelial cells indicated that JWH-133 triggered cell death and increased proinflammatory cytokines via an ERK1/2-related mechanism, suggesting context-dependent effects. frontiersin.org Studies in juvenile rats with persistent epilepsy demonstrated that CB2R activation by JWH-133 could regulate the expression of ERK, p38, and JNK proteins in the MAPK pathway in hippocampal astrocytes. bvsalud.orgcjter.com

Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) Pathway Regulation

The PI3K/Akt pathway is another key signaling route influenced by JWH-133. CB2 receptors belong to the G protein-coupled receptor family, which can stimulate Akt activity. oncotarget.comresearchgate.net JWH-133 has been shown to enhance Akt phosphorylation, an effect that can be inhibited by PI3K inhibitors and CB2R antagonists, suggesting a CB2R-dependent activation of the PI3K/Akt pathway. karger.comnih.govbiosynth.com This pathway is implicated in the anti-apoptotic effects of JWH-133, particularly in protecting the heart against ischemia/reperfusion injury. karger.comnih.gov Activation of the PI3K/Akt pathway may also contribute to the reduction of necrosis. karger.com However, in some cancer cell lines, JWH-133 has been shown to enhance Akt phosphorylation in a time-dependent manner, and this activation was linked to increased cell proliferation. oncotarget.com

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

JWH-133 has been shown to modulate the NF-κB pathway, a central regulator of inflammatory responses. nih.govkarger.com Studies have demonstrated that JWH-133 can significantly reduce the expression levels of NF-κB. nih.govresearchgate.net Molecular docking analysis suggests that JWH-133 can bind to NF-κB proteins, potentially inhibiting their function by preventing key protein-protein interactions necessary for pathway activation. nih.gov JWH-133 has been shown to reduce NF-κB activity and the release of associated cytokines in various tissues following injury. karger.com Furthermore, JWH-133 treatment has been found to downregulate NF-κB signaling in HIV-infected macrophages. mdpi.com

AMP-Activated Protein Kinase (AMPK) Activation and Its Downstream Targets

JWH-133 has been reported to activate the AMP-Activated Protein Kinase (AMPK) pathway. mdpi.comnih.govfrontiersin.orgnih.gov Activation of CB2R, to which JWH-133 binds, can lead to the activation of AMPK pathways. mdpi.com In C6 glioma cells, JWH-133 inhibited cell growth by activating AMPK through CB2 receptors. nih.govnih.gov This activation involved a decrease in cAMP production and inhibition of PKA activity, which in turn stimulated CaMKKβ, leading to elevated phosphorylation of AMPKα. nih.govnih.gov Activation of AMPK by JWH-133 has been shown to increase P53 phosphorylation and P21 expression while decreasing mTOR phosphorylation, ultimately inhibiting cell growth. nih.govnih.gov Additionally, JWH-133 treatment has been shown to promote the phosphorylation of AMPK and ULK-1, leading to increased expression of LC3B, which is involved in autophagy. frontiersin.org

Impact on Gene Expression and Protein Synthesis of Key Cellular Mediators (e.g., inflammatory cytokines)

JWH-133 influences the gene expression and protein synthesis of key cellular mediators, particularly inflammatory cytokines. JWH-133 significantly inhibits proinflammatory cytokines, including IL-6, IL-1β, and TNF-α. mdpi.comnih.govresearchgate.netebi.ac.uk It has been shown to reduce the production and secretion of proinflammatory cytokines in various cell types and experimental models. frontiersin.orgebi.ac.uk Conversely, JWH-133 can increase the levels of the anti-inflammatory cytokine IL-10. researchgate.netebi.ac.uk Studies have demonstrated that JWH-133 administration significantly reduced the expression levels of IL-1β, IL-6, NF-κB, TLR4, and TNF-α genes. nih.govresearchgate.net Molecular docking analysis supports these findings by showing that JWH-133 can form hydrogen bonds with key amino acid residues of IL-1β, IL-6, and TNF-α, suggesting a potential inhibitory effect on their activity. nih.gov JWH-133 also downregulates the expression of M1 macrophage biomarkers (proinflammatory) while upregulating M2 macrophage biomarkers (anti-inflammatory). nih.gov

Effects on Cellular Viability, Proliferation, and Apoptosis in Model Cell Lines (e.g., neuroblastoma SH-SY5Y cells, C6 glioma cells)

The effects of JWH-133 on cellular viability, proliferation, and apoptosis vary depending on the cell type and context. In C6 glioma cells, JWH-133 has been shown to inhibit cell growth and proliferation, potentially through the activation of the AMPK pathway. nih.govnih.govnih.gov Studies have indicated that JWH-133 can induce apoptosis, for instance, by inhibiting the mitochondria-mediated apoptotic pathway in cardiac cells during ischemia/reperfusion injury. karger.comnih.govbiosynth.com This anti-apoptotic effect is linked to the activation of the PI3K/Akt pathway. karger.comnih.gov In contrast, studies on SH-SY5Y neuroblastoma cells have shown that JWH-133 can induce a concentration-dependent decrease in cell viability and proliferation rate. researchgate.netnih.gov However, this cytotoxic effect in SH-SY5Y cells was suggested to be potentially independent of CB2 receptor activation or the caspase pathway, possibly due to its lipophilic character. researchgate.netnih.gov In breast cancer cell lines, JWH-133 inhibited proliferation and migration in a CB2R-dependent manner. nih.gov Similarly, JWH-133 has shown antiproliferative effects in non-small cell lung cancer cell lines. nih.gov

Data Tables

Based on the search results, here are some potential data points that could be presented in tables. Note that specific numerical data (e.g., fold changes, IC50 values) were not consistently available across all search snippets for direct table creation without further data extraction from the full papers. The tables below illustrate the type of data discussed.

Table 1: Modulation of Inflammatory Cytokine Expression by JWH-133

CytokineEffect of JWH-133 TreatmentModel System / Cell TypeReference
IL-6Decreased Expression/SecretionLPS-induced ALI mice, Uterine IR, Sepsis model, Activated macrophages mdpi.comnih.govkarger.comresearchgate.netebi.ac.uk
IL-1βDecreased Expression/SecretionUterine IR, Sepsis model, Astrocytes nih.govresearchgate.netebi.ac.uk
TNF-αDecreased Expression/SecretionUterine IR, Sepsis model, Astrocytes nih.govresearchgate.netebi.ac.uk
IL-10Increased Levels/SecretionSepsis model, Activated macrophages, RAW264.7 macrophages mdpi.comresearchgate.netebi.ac.uknih.gov
IL-12p40Decreased SecretionActivated macrophages mdpi.com

Table 2: Effects of JWH-133 on Cell Viability and Proliferation

Cell Line / TypeEffect of JWH-133 TreatmentProposed Mechanism (if mentioned)Reference
C6 Glioma CellsInhibited Growth/ProliferationActivation of AMPK pathway nih.govnih.govnih.gov
SH-SY5Y Neuroblastoma CellsDecreased Viability/ProliferationPotentially CB2R-independent, lipophilicity researchgate.netnih.gov
Breast Cancer Cell LinesInhibited Proliferation/MigrationCB2R-dependent nih.gov
Non-Small Cell Lung Cancer CellsInhibited Migration/InvasionSuppression of AKT signaling, reduced MMP-9 nih.gov
Primary CardiomyocytesImproved Cell ViabilityAnti-apoptotic effects frontiersin.orgebi.ac.uk

Table 3: Modulation of Intracellular Pathways by JWH-133

PathwayEffect of JWH-133 TreatmentModel System / Cell TypeReference
MAPK (ERK, JNK, p38)Modulation/Inhibition of ActivationTNF-α-induced pathways, Hippocampal astrocytes researchgate.netnih.govbvsalud.orgcjter.com
PI3K/AktActivationCardiac cells, Colon cancer cells oncotarget.comkarger.comnih.govbiosynth.com
NF-κBDownregulation/InhibitionUterine IR, HIV-infected macrophages, Lung injury nih.govkarger.comresearchgate.netmdpi.com
AMPKActivationC6 glioma cells, Spinal cord injury mdpi.comnih.govfrontiersin.orgnih.gov

Influence on Mitochondrial Activity and Cellular Bioenergetics

A prominent aspect of JWH-133's action is its potent antiapoptotic activity, which is intricately linked to the inhibition of the mitochondria-mediated intrinsic apoptotic pathway. Studies have shown that JWH-133 can prevent the loss of mitochondrial membrane potential (ΔΨm), a critical event in initiating apoptosis karger.comfrontiersin.orgphysiology.orgnih.govnih.govnih.govresearchgate.net. Furthermore, it has been observed to inhibit the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol karger.comfrontiersin.orgphysiology.orgnih.govnih.govresearchgate.net. This inhibition subsequently leads to a reduction in the activation and expression of caspases-3 and -9, key executioners in the apoptotic cascade karger.comfrontiersin.orgnih.govnih.govnih.gov. This protective effect against mitochondria-mediated apoptosis is thought to involve the activation of survival signaling pathways, such as the PI3K/Akt pathway karger.comfrontiersin.orgnih.govnih.govkarger.com. The activation of PI3K/Akt is crucial in inhibiting the intrinsic apoptotic pathway downstream of mitochondrial events karger.comfrontiersin.orgnih.govnih.gov. The ERK1/2 pathway has also been implicated in the cardioprotective effects of JWH-133 involving mitochondria frontiersin.orgresearchgate.netmdpi.com.

JWH-133 has also demonstrated an ability to counteract the opening of the mitochondrial permeability transition pore (MPTP) frontiersin.orgresearchgate.netmdpi.com. MPTP opening is a critical event in various forms of cell death, including apoptosis and necrosis, leading to mitochondrial swelling, loss of membrane potential, and release of pro-apoptotic factors. By inhibiting MPTP opening, JWH-133 contributes to maintaining mitochondrial integrity and function.

Beyond its role in preventing mitochondrial dysfunction during apoptosis, JWH-133 has been shown to influence cellular bioenergetics more directly. Activation of CB2 receptors by JWH-133 has been reported to increase mitochondrial respiration function in certain cell types, such as adipocytes, suggesting a potential role in modulating energy expenditure endocrine-abstracts.org. Additionally, some research indicates that JWH-133 may promote mitochondrial biogenesis, the process by which new mitochondria are formed, which could enhance cellular energy production capacity mdpi.com.

However, the effects of JWH-133 on oxygen consumption, a key measure of mitochondrial respiration, can vary depending on the cell type and experimental conditions. For instance, in studies on thick ascending limbs of the kidney, JWH-133 did not show a significant effect on oxygen consumption nih.gov. Conversely, some studies involving other cannabinoids, including JWH-133, in certain cancer cell lines have suggested a potential inhibition of mitochondrial oxygen consumption rate, possibly through receptor-independent mechanisms oncotarget.com.

Furthermore, JWH-133 has been linked to the activation of AMP-activated protein kinase (AMPK), a crucial metabolic sensor that regulates cellular energy homeostasis nih.gov. Activation of AMPK can influence various metabolic pathways and has been implicated in the regulation of mitochondrial function and cellular growth nih.gov.

Detailed research findings illustrating these effects can be summarized in data tables, where applicable, presenting the impact of JWH-133 on parameters such as mitochondrial membrane potential, cytochrome c release, caspase activation, and oxygen consumption rates across different studies and cell models.

Effect on Mitochondria/BioenergeticsObserved OutcomeProposed Mechanism / Pathway InvolvedRelevant Studies
Mitochondrial Membrane Potential (ΔΨm)Inhibition of loss / MaintenanceCB2R, PI3K/Akt, ERK1/2 karger.comfrontiersin.orgphysiology.orgnih.govnih.govnih.govresearchgate.net
Cytochrome c ReleaseInhibition of release to cytosolCB2R, PI3K/Akt karger.comfrontiersin.orgphysiology.orgnih.govnih.govresearchgate.net
Caspase-3 and Caspase-9 Activation/ExpressionReductionMitochondria-mediated pathway, PI3K/Akt karger.comfrontiersin.orgnih.govnih.govnih.gov
Mitochondrial Permeability Transition Pore (MPTP) OpeningCounteraction / InhibitionCB2R, ERK1/2 frontiersin.orgresearchgate.netmdpi.com
Mitochondrial Respiration FunctionIncreased (in adipocytes)CB2R endocrine-abstracts.org
Oxygen Consumption RateNo significant effect (in kidney TALs)- nih.gov
Oxygen Consumption RatePotential inhibition (in some cancer cells)Receptor-independent? oncotarget.com
Mitochondrial BiogenesisPromotion (in some studies)- mdpi.com
Intracellular Reactive Oxygen Species (ROS)Inhibition of increase- nih.gov
AMPK ActivationActivationCB2R nih.gov

These findings collectively demonstrate that JWH-133 exerts significant effects on mitochondrial function and cellular bioenergetics, primarily through CB2R activation, contributing to its protective and modulatory roles in various cellular processes.

Preclinical Investigations of Biological Activity in Disease Models

Anti-inflammatory and Immunomodulatory Activities

JWH-133 demonstrates potent anti-inflammatory and immunomodulatory effects in a variety of preclinical settings. researchgate.net These activities are largely attributed to its ability to modulate key signaling pathways and cellular responses involved in the inflammatory cascade. mdpi.comresearchgate.net

Modulation of Proinflammatory Cytokine and Chemokine Production (e.g., IL-1β, IL-6, TNF-α)

A cornerstone of JWH-133's anti-inflammatory profile is its capacity to significantly suppress the production of key proinflammatory cytokines and chemokines. researchgate.net In multiple experimental models, administration of JWH-133 has been shown to downregulate the expression of major inflammatory mediators. researchgate.netub.edu Studies have consistently reported that JWH-133 treatment leads to a marked reduction in the levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). ub.edunih.gov

In models of inflammation, JWH-133 has been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression, thereby decreasing the production of these cytokines. researchgate.netnih.gov For instance, in a model of Alzheimer's disease, JWH-133 treatment was associated with a reduced expression of IL-1β, IL-6, and TNF-α in the brain. ub.edu Similarly, in models of acute lung injury and sepsis, JWH-133 reduced serum and tissue levels of these same cytokines. nih.govsemanticscholar.org Beyond suppression of pro-inflammatory cytokines, some studies indicate that JWH-133 can also enhance the production of the anti-inflammatory cytokine IL-10. mdpi.comnih.gov

Table 1: Effect of JWH-133 on Key Inflammatory Mediators
Cytokine/ChemokineObserved EffectDisease Model ContextReference
TNF-αDecreasedAlzheimer's Disease, Acute Lung Injury, Sepsis ub.edunih.gov
IL-1βDecreasedAlzheimer's Disease, Renal Ischemia-Reperfusion ub.edunih.govresearchgate.net
IL-6DecreasedAlzheimer's Disease, Pulmonary Fibrosis ub.edunih.gov
IFN-γDecreasedAlzheimer's Disease Model ub.edu
IL-10IncreasedSepsis Model mdpi.comnih.gov
MIP-1αDecreasedHypoxic-Ischemic Encephalopathy frontiersin.org

Effects on Immune Cell Function, Recruitment, and Phenotype

JWH-133 exerts significant control over the behavior of various immune cells. It has been shown to inhibit the activation and function of T-cells and suppress the chemotaxis (directed migration) of T-cells and macrophages. nih.govnih.gov In a model of autoimmune uveoretinitis, JWH-133 treatment inhibited T-cell infiltration into the eye by downregulating adhesion molecules on the cell surface. nih.gov In the context of intestinal inflammation, JWH-133 attenuates the condition by decreasing the number of activated T-cells and inhibiting the induction of neutrophils and mast cells at inflammatory sites. mdpi.com

Furthermore, JWH-133 influences the phenotype of macrophages, which are key cells in orchestrating inflammatory responses. Research in diet-induced obese mice demonstrated that JWH-133 can restrain the polarization of macrophages towards the pro-inflammatory M1 phenotype. nih.gov This effect helps to ameliorate chronic inflammation. nih.gov In HIV-infected macrophages, JWH-133 was found to downregulate NF-κB activation and oxidative stress. nih.gov

Table 2: Effects of JWH-133 on Immune Cell Activities
Immune Cell TypeObserved EffectMechanism/ContextReference
T-CellsInhibited activation, proliferation, and infiltrationDownregulation of adhesion molecules; Autoimmune models nih.gov
MacrophagesInhibited M1 (pro-inflammatory) polarizationActivation of Nrf2/HO-1 pathway nih.gov
MacrophagesInhibited chemotaxisStudies show JWH-133 acts as a chemoattractant, though some evidence suggests this may be independent of the CB2 receptor scienceopen.com
NeutrophilsReduced infiltration at inflammation sitesAcute Lung Injury, Intestinal Inflammation models mdpi.com
MicrogliaDecreased reactivity/activationNeuroinflammation models ub.edu

Studies in in vivo Inflammation Models (e.g., acute lung injury, intestinal inflammation)

The therapeutic potential of JWH-133 has been validated in several in vivo models of inflammatory diseases. In studies of acute lung injury (ALI) induced by various agents, JWH-133 pretreatment significantly attenuated lung edema, reduced the infiltration of inflammatory cells like neutrophils, and decreased levels of pro-inflammatory cytokines. semanticscholar.orgjuniperpublishers.com This protective effect is linked to the suppression of the MAPK and NF-κB signaling pathways. semanticscholar.org

In the context of intestinal inflammation, JWH-133 has been shown to ameliorate disease by enhancing the apoptosis of activated T-cells and reducing the presence of inflammatory cells. mdpi.com It also helps correct motility impairment associated with inflammation-induced septic ileus. mdpi.com Other successful applications include models of polymicrobial sepsis, where JWH-133 conferred protective effects on multiple organs, and diet-induced obesity, where it attenuated chronic adipose tissue inflammation. mdpi.comnih.gov

Neurobiological and Neuroprotective Applications

Beyond its systemic anti-inflammatory effects, JWH-133 exhibits significant neuroprotective properties, making it a subject of investigation for neurodegenerative and neuroinflammatory conditions. nih.gov

Investigations in Models of Neuroinflammation and Neurodegenerative Conditions (e.g., Alzheimer's disease related models)

In preclinical models of Alzheimer's disease (AD), JWH-133 has demonstrated the ability to improve cognitive function. ub.edunagoya-u.ac.jp This cognitive improvement is strongly associated with its anti-inflammatory actions within the central nervous system. ub.edu A key pathological feature of AD is neuroinflammation mediated by glial cells, such as microglia and astrocytes. nih.gov JWH-133 has been shown to decrease the reactivity of microglia, the brain's resident immune cells. ub.eduresearchgate.net

In AD mouse models, JWH-133 administration significantly reduced markers of reactive astrocytes and suppressed the expression of pro-inflammatory cytokines in the brain. ub.edunih.gov By controlling the activation of microglia and astrocytes, JWH-133 helps to mitigate the harmful neuroinflammatory environment that contributes to neuronal damage and disease progression. nagoya-u.ac.jpnih.gov One study found that JWH-133 administration also suppressed dystrophic presynaptic terminals surrounding amyloid plaques, suggesting a protective effect on synapses. nih.gov

Promotion of Neuronal Survival and Neurogenesis in Experimental Settings

JWH-133 promotes neuronal survival primarily by protecting neurons from inflammatory and oxidative damage. nih.govresearchgate.net In experimental models, JWH-133 has been shown to protect neurons from the neurotoxicity induced by inflammatory processes. nih.gov For instance, in hippocampal neurons exposed to the amyloid-beta 42 (Aβ42) oligomer, a key pathological protein in Alzheimer's disease, pretreatment with JWH-133 inhibited the decrease in mitochondrial membrane potential and reduced the production of reactive oxygen species (ROS). ijsciences.com This action helps preserve neuronal integrity and function. ijsciences.com

While direct evidence for promoting neurogenesis (the creation of new neurons) is still emerging, the compound's ability to create a less hostile, pro-survival environment is considered beneficial for endogenous neural repair processes. nih.gov Some reviews suggest JWH-133 promotes neuronal survival and neurogenesis, but specific preclinical studies detailing the latter are less common than those focusing on its anti-inflammatory and neuroprotective effects. nih.govresearchgate.net One study in a stroke model, however, did not find a significant impact of JWH-133 on neurogenesis. nih.gov

Impact on Neurological Impairments in Murine Models (e.g., spasticity in multiple sclerosis models)

Preclinical research has identified a potential therapeutic role for JWH-133 in mitigating neurological symptoms associated with multiple sclerosis (MS). In murine models of chronic relapsing experimental allergic encephalomyelitis (CREAE), an established autoimmune model for MS, JWH-133 has demonstrated efficacy in reducing motor impairments.

Studies have shown that agonism of the cannabinoid receptors can quantitatively ameliorate both tremor and spasticity in diseased mice. nih.govrealmofcaring.org Specifically, the administration of the CB2-selective agonist JWH-133 was found to reduce limb spasticity in these models. realmofcaring.orgrealmofcaring.org This suggests that the endocannabinoid system is tonically active in the control of these symptoms and that compounds like JWH-133 can modulate this activity to provide symptomatic relief. nih.govrealmofcaring.org While some evidence points to the involvement of both CB1 and CB2 receptors in the control of spasticity, the ability of a CB2-selective agent like JWH-133 to produce these effects is significant, as it suggests a therapeutic pathway that may avoid the psychoactive effects associated with CB1 receptor activation. realmofcaring.org However, further studies have also suggested that the anti-spastic activity of some CB2 agonists might be mediated, at least in part, through the CB1 receptor, indicating a complex interaction between the two receptor systems. nih.gov

Anti-Oncogenic Activities in Preclinical Cancer Models

The activity of JWH-133 has been extensively evaluated in various preclinical cancer models, revealing significant, though sometimes contradictory, effects on tumor progression.

Inhibition of Tumor Cell Proliferation and Angiogenesis in vitro and in vivo (e.g., glioma, breast cancer)

A substantial body of evidence supports the anti-proliferative and anti-angiogenic properties of JWH-133 in several cancer types, most notably glioma and breast cancer.

In glioma models, local administration of JWH-133 has been shown to induce a considerable regression of malignant tumors. aacrjournals.orgresearchgate.netalchimiaweb.com This effect is linked to the inhibition of the vascular endothelial growth factor (VEGF) pathway, a critical driver of angiogenesis. realmofcaring.orgaacrjournals.org JWH-133 treatment leads to impaired tumor vascularization, characterized by a smaller, more differentiated, and less permeable vascular network. realmofcaring.org It has been observed to decrease the expression of pro-angiogenic factors and down-regulate VEGF pathway-related genes. realmofcaring.org While JWH-133 shows direct anti-tumor action, it can also promote M2 polarization in microglia, which in turn can facilitate angiogenesis; targeting this pathway may enhance the compound's anti-glioma efficacy. nih.gov

In the context of breast cancer, JWH-133 significantly inhibits cell proliferation and migration in vitro. nih.govfrontiersin.orgmdpi.comresearchgate.net These findings are corroborated in vivo, where treatment with JWH-133 resulted in a marked reduction in tumor growth and lung metastasis. nih.gov The mechanism involves a significant reduction in tumor angiogenesis and cell proliferation, as evidenced by decreased Ki67 staining in treated tumors. nih.gov These anti-tumor effects are mediated through the CB2 receptor and involve the regulation of signaling pathways such as cyclooxygenase-2/prostaglandin E2. nih.govfrontiersin.org Studies on non-small cell lung cancer cells (A549) and human umbilical vein endothelial cells (HUVECs) further confirm the anti-proliferative and anti-angiogenic potential of JWH-133 in vitro. nih.gov

Table 1: Preclinical Studies on JWH-133 Inhibition of Tumor Proliferation and Angiogenesis
Cancer ModelModel TypeKey FindingsReferences
Glioma (C6 cells, human astrocytoma)In vivo (murine)Caused significant tumor regression; inhibited angiogenesis by down-regulating the VEGF pathway. aacrjournals.orgresearchgate.netalchimiaweb.comrealmofcaring.orgaacrjournals.org
Breast Cancer (MDA-MB-231, MDA-MB-468)In vitro & In vivo (murine)Inhibited cell proliferation and migration; reduced tumor growth and lung metastasis by 40-80%. nih.govfrontiersin.orgrealmofcaring.org
Non-Small Cell Lung Cancer (A549)In vitroInhibited colony formation and endothelial cell migration; reduced MMP-2 secretion. nih.gov

Induction of Apoptosis in Various Cancer Cell Lines

A key mechanism underlying the anti-tumor activity of JWH-133 is the induction of apoptosis, or programmed cell death. In glioma cells, selective activation of the CB2 receptor by JWH-133 triggers an apoptotic cascade. aacrjournals.orgresearchgate.netalchimiaweb.com This process is mediated by the enhanced synthesis of the pro-apoptotic lipid ceramide. aacrjournals.orgalchimiaweb.com Blockade of ceramide synthesis has been shown to abrogate the JWH-133-induced apoptosis, confirming its central role in the signaling pathway. aacrjournals.orgalchimiaweb.com

Context-Dependent Effects on Tumor Growth in vivo (e.g., increased growth in specific ovarian cancer models)

In contrast to its inhibitory effects in many cancer models, JWH-133 has been shown to promote tumor growth in specific contexts. A notable example is its effect on certain ovarian cancer models.

In studies using immunocompromised SCID mice with established ectopic ovarian tumors (OVCAR-5 cells), chronic administration of JWH-133 resulted in a significant increase in tumor growth. nih.govnih.govresearchgate.netfrontiersin.orgbiorxiv.org This tumor-promoting effect was associated with increased levels of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoyl glycerol (B35011) (2-AG) within the tumor tissue. nih.govnih.govfrontiersin.org These findings highlight a critical consideration: the timing of administration and the specific tumor microenvironment can dramatically alter the therapeutic outcome of CB2 agonists. While administration early in cancer progression often shows inhibitory effects, treatment of already established and vascularized tumors may have a paradoxical, growth-promoting effect. nih.govfrontiersin.org

Organoprotective Effects in Preclinical Models

Beyond its anti-oncogenic and neurological activities, JWH-133 has demonstrated protective effects in various organs in preclinical settings. frontiersin.orgnih.govresearchgate.netmdpi.comnih.gov

Cardioprotective and Hepatoprotective Studies

Research has identified JWH-133 as a compound with both cardioprotective and hepatoprotective potential. frontiersin.orgnih.govresearchgate.netnih.gov In models of cardiac ischemia-reperfusion (I/R) injury, administration of JWH-133 significantly reduced the infarct size and the rate of apoptosis. karger.com This protective effect is mediated by the activation of the CB2 receptor and involves the PI3K/Akt signaling pathway and the preservation of mitochondrial function. karger.com Studies in murine cardiomyocytes have also shown that JWH-133 can increase cell survival following hypoxia. nih.gov

The hepatoprotective effects of JWH-133 are primarily linked to its potent anti-inflammatory properties. researchgate.netresearchgate.net In models of liver injury, the compound has been shown to reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α by modulating the TLR4/NF-κB signaling pathway. researchgate.net

Table 2: Preclinical Studies on Organoprotective Effects of JWH-133
Organ SystemModelKey FindingsReferences
CardiovascularIschemia-Reperfusion (Rat)Reduced infarct size and apoptosis; activated PI3K/Akt pathway. karger.com
HepaticInflammation/Injury ModelsReduced expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). researchgate.netresearchgate.net

Gastroprotective and Nephroprotective Investigations

Preclinical studies suggest that JW 133-d5, through its interaction with the cannabinoid CB2 receptor, may offer protective effects for both the gastric mucosa and the kidneys.

In the context of gastroprotection, cannabinoids have been shown to decrease gastric mucosal lesions induced by alcohol and NSAIDs, partly through peripheral mechanisms. nih.gov While comprehensive studies on this compound are emerging, the activation of the CB2 receptor is implicated in these protective pathways. nih.gov

More detailed research has been conducted on the nephroprotective potential of this compound. In a rat model of renal ischemia-reperfusion (IR) injury, a significant health issue that can lead to acute renal failure, administration of JWH-133 demonstrated a protective effect. researchgate.net The injury is characterized by inflammatory and apoptotic processes, and the CB2 receptor's involvement in these pathways has been a key area of investigation. researchgate.net

In this study, JWH-133 administration was found to reduce the immunoreactivity of several key inflammatory and apoptotic markers in kidney tissues, including NF-κB, IL-1β, TNF-α, and caspase-3. researchgate.net The number of cells positive for these markers, which was significantly increased in the IR group, showed a marked decrease in the groups treated with JWH-133. researchgate.net This suggests a potent anti-inflammatory and anti-apoptotic action of the compound in the kidneys.

The protective effects were also reflected in the serum levels of inflammatory cytokines. JWH-133 application was shown to decrease the serum levels of IL-1β, TNF-α, and IL-6. researchgate.net Furthermore, it mitigated the IR-induced increase in serum markers of kidney damage such as blood urea (B33335) nitrogen (BUN), creatinine (B1669602) (Cre), cystatin C (CysC), and neutrophil gelatinase-associated lipocalin (NGAL). researchgate.net These findings are supported by a broader systematic review and meta-analysis which concluded that targeting cannabinoid receptors, particularly with CB2 agonists, can improve kidney function and reduce inflammatory responses, thus exerting a renal protective effect. nih.gov

Table 1: Effects of JWH-133 on Markers of Inflammation and Kidney Damage in a Rat Model of Renal Ischemia-Reperfusion Injury

Marker Effect of JWH-133 Administration
Immunohistochemical Markers in Kidney Tissue
NF-κB Decreased immunoreactivity
IL-1β Decreased immunoreactivity
TNF-α Decreased immunoreactivity
Caspase-3 Decreased immunoreactivity
Serum Inflammatory Cytokines
IL-1β Decreased levels
TNF-α Decreased levels
IL-6 Decreased levels
Serum Kidney Damage Markers
Blood Urea Nitrogen (BUN) Reduced IR-induced increase
Creatinine (Cre) Reduced IR-induced increase
Cystatin C (CysC) Reduced IR-induced increase

Effects on Oxidative Stress and Fibrosis in Tissue Models (e.g., erectile dysfunction in hypercholesterolemic mice)

The activation of the CB2 receptor by compounds like JWH-133 has been investigated for its potential to mitigate tissue damage caused by oxidative stress and fibrosis. A key example of this is seen in preclinical models of erectile dysfunction associated with hypercholesterolemia. nih.govnih.gov Hypercholesterolemia is a significant risk factor for erectile dysfunction, largely due to increased oxidative stress and subsequent endothelial dysfunction and fibrosis within the corpus cavernosum. nih.govnih.gov

In a study using apolipoprotein-E-knockout (ApoE−/−) mice fed a western-type diet to induce hypercholesterolemia, treatment with JWH-133 was found to reduce histological features associated with erectile dysfunction. nih.govnih.gov The primary findings of this research indicated that JWH-133 administration led to a decrease in the production of reactive oxygen species (ROS) and the expression of NADPH-oxidase in the penis of these mice. nih.govnih.gov

Furthermore, the treatment with JWH-133 was observed to increase the expression of endothelial nitric oxide synthase (eNOS) in the corpus cavernosum, which in turn augmented the bioavailability of nitric oxide (NO). nih.govnih.gov This is a crucial factor, as NO is a key mediator of erectile function. The reduction in oxidative stress levels was also accompanied by a significant decrease in the collagen content of the corpus cavernosum, indicating an anti-fibrotic effect. nih.govnih.gov The study concluded that the activation of the CB2 receptor by JWH-133 decreased the histological features associated with erectile dysfunction in this animal model. nih.gov

Table 2: Effects of JWH-133 on Penile Tissue in Hypercholesterolemic Mice

Parameter Effect of JWH-133 Treatment
Oxidative Stress
Reactive Oxygen Species (ROS) Production Reduced
NADPH-oxidase Expression Reduced
Nitric Oxide Bioavailability
Endothelial NO Synthase (eNOS) Expression Increased
Nitric Oxide (NO) Bioavailability Augmented
Fibrosis

Role in Cartilage Regeneration and Osteoarthritis Models

The potential of JWH-133 to influence cartilage health and modify the progression of osteoarthritis (OA) has been a subject of significant preclinical investigation. OA is a degenerative joint disease primarily characterized by the progressive breakdown of articular cartilage. nih.govresearchgate.net Current treatments largely focus on symptom management, highlighting the need for disease-modifying therapies.

Studies have explored the action of JWH-133, a selective CB2 agonist, on chondrocyte metabolism in both in vitro and in vivo models of OA. researchgate.net In a rat model where OA was induced by intra-articular injection of monoiodoacetate (MIA), repeated administration of JWH-133 demonstrated a modifying effect on cartilage metabolism. researchgate.net

One of the key findings from these studies is the ability of JWH-133 to reduce the levels of matrix metalloproteinases (MMPs), particularly MMP13, which are enzymes known to be involved in the degradation of cartilage. researchgate.net This suggests that the activation of CB2 receptors may help to modify the degradation of cartilage. researchgate.net Furthermore, in vitro studies using primary human chondrocytes treated with MIA showed that JWH-133 administration partially reduced the toxicity induced by MIA, and importantly, increased the proliferation and migration of chondrocytes. researchgate.net

The protective effect of JWH-133 on chondrocytes appears to be dependent on the activation of the CB2 receptor. nih.gov This was demonstrated in experiments where the co-administration of a CB2 antagonist, AM-630, blocked the beneficial effects of JWH-133 on chondrocyte migration. nih.gov The research also noted that in OA-affected cartilage, there were elevated levels of CB2 protein, which were reduced by the chronic administration of JWH-133. nih.govresearchgate.net This indicates the presence of the target receptor in the joint space and a response to the treatment. nih.govresearchgate.net

Table 3: Effects of JWH-133 in Osteoarthritis Models

Model/System Key Findings
In Vivo (MIA-induced OA in rats)
Cartilage Metabolism Demonstrated a modifying effect
Matrix Metalloproteinases (MMPs) Decreased levels, suggesting reduced cartilage degradation
Pain Symptoms Showed antinociceptive potential
In Vitro (Primary human chondrocytes)
MIA-induced Toxicity Partially reduced
Chondrocyte Proliferation Increased
Chondrocyte Migration Increased

Structure Activity Relationship Sar Studies of Jwh 133 and Analogues

Correlating Specific Structural Motifs with CB2 Receptor Affinity and Selectivity

The structure of JWH-133 is based on the classical cannabinoid dibenzopyran scaffold, similar to Δ8-THC. wikipedia.org However, key modifications in JWH-133 contribute to its high selectivity for the CB2 receptor. One significant structural difference between JWH-133 and Δ8-THC is the absence of a hydroxyl group at the C1 position of the A ring in JWH-133, effectively turning this part of the molecule into a phenyl group instead of a phenol. wikipedia.org This removal of the phenolic hydroxyl group is generally accepted to dramatically decrease CB1 activity while enhancing CB2 activity in classical cannabinoid benzopyrans. wikipedia.org

Another critical structural motif influencing CB2 affinity and selectivity is the alkyl side chain at the C3 position of the A ring. In the 1-deoxy-3-(1',1'-dimethylalkyl)-Δ8-THC series, which includes JWH-133 (where the alkyl group is a 1',1'-dimethylbutyl chain), the length and branching of this side chain significantly impact receptor binding. nih.gov Compounds with dimethylalkyl chains ranging from propyl to heptyl exhibit high CB2 receptor affinities in the low nanomolar range. nih.gov JWH-133, with its 1',1'-dimethylbutyl group, shows a high affinity for the CB2 receptor with a Ki of 3.4 nM and approximately 200-fold selectivity over the CB1 receptor. wikipedia.orgnih.govcapes.gov.br Analogues with longer chains, such as the dimethylheptyl and dimethyloctyl compounds, can show significant affinity for the CB1 receptor, indicating that the optimal length and branching of this side chain are crucial for maintaining high CB2 selectivity. nih.gov

Data illustrating the affinity and selectivity of JWH-133 and some related analogues are presented in the table below:

CompoundCB1 Ki (nM)CB2 Ki (nM)CB2/CB1 Selectivity Ratio
JWH-1336773.4~200
3-(1',1'-Dimethylbutyl)-Δ8-THC653.4~19
JWH-151 (N-propyl indole (B1671886) analogue)>100030>333
JWH-153 (N-pentyl indole analogue)25011~23
JWH-015 (N-methyl naphthoylindole)16413.8~12
JWH-120 (methyl naphthoylindole)10006.1~164
JWH-229 (1-methoxy-Δ8-THC analogue)1300.75~173
JWH-300 (hexahydrocannabinol analogue)>10005.3>188
JWH-361 (hexahydrocannabinol analogue)>10002.7>370

Note: Ki values and selectivity ratios are approximate and can vary slightly depending on the specific assay conditions and source.

This table highlights how structural variations, particularly the presence or absence of the C1 hydroxyl and the nature of the C3 side chain (or equivalent positions in other scaffolds), significantly influence the binding profile and selectivity of cannabinoid ligands.

Identifying Key Pharmacophores and Ligand Features Essential for Functional Activity

Pharmacophores represent the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger its biological response. For CB2 receptor agonists like JWH-133, key pharmacophoric elements have been identified through SAR studies and molecular modeling.

Based on classical cannabinoids and their analogues, three major pharmacophore features have been considered important for activity at cannabinoid receptors: (i) the phenolic hydroxyl group (or its equivalent) on the A-ring, (ii) the methyl group at the C9 position on the C-ring, and (iii) the alkyl side chain at the C3 position on the A-ring. researchgate.net However, for selective CB2 activity, modifications to these features are crucial. As discussed, the absence of the C1 phenolic hydroxyl group in JWH-133 is linked to increased CB2 selectivity. wikipedia.orgresearchgate.net

The C3 alkyl side chain is a particularly significant pharmacophore for CB2 receptor interaction. Its geometrical shape and physicochemical properties are critical for the potency and selectivity of ligands at CB2. rsc.org Studies show that branched side chains, such as the 1',1'-dimethylbutyl group in JWH-133, are well accommodated within the CB2 binding site and contribute significantly to high affinity. nih.gov The optimal length and branching appear to allow for favorable interactions with specific residues in the receptor binding pocket.

Molecular docking and computational studies have provided further insights into the binding modes of JWH-133 and other ligands at the CB2 receptor. These studies suggest that the alkyl chain of ligands like JWH-133 interacts with specific residues within the binding pocket, such as Phe3.36 and Val6.51 (using Ballesteros-Weinstein numbering). acs.org The interaction between the branched dimethyl moiety of JWH-133's side chain and these residues appears important for receptor activation. acs.org

Beyond the classical cannabinoid scaffold, SAR studies on other structural classes of CB2 selective ligands, such as aminoalkylindoles (e.g., JWH-015, JWH-151, JWH-120) and other novel chemotypes, have further refined the understanding of CB2 pharmacophores. nih.govingentaconnect.comrsc.org While the specific structural elements differ, recurring themes include the importance of a lipophilic region (often corresponding to the alkyl side chain or equivalent), an aromatic or rigid core structure, and sometimes a polar or hydrogen-bonding group, strategically positioned to interact with complementary regions within the CB2 binding site.

Functional activity, such as the ability to inhibit adenylyl cyclase or recruit β-arrestin, is a critical aspect of SAR. csic.esmdpi.com JWH-133 is characterized as a potent and full functional agonist at the CB2 receptor. mdpi.comcsic.esnih.gov SAR studies evaluate how structural changes affect not just binding affinity but also the efficacy and signaling bias of ligands. For instance, different CB2 agonists can show bias towards activating different downstream signaling pathways, such as cAMP inhibition, ERK activation, or β-arrestin recruitment. mdpi.com JWH-133 has been shown to induce β-arrestin and cAMP signaling more potently than other pathways in some contexts. mdpi.com

Stereochemical Influences on Receptor Binding and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the interaction of ligands with chiral biological targets like receptors. For cannabinoid receptors, the stereochemistry of ligands significantly influences their binding affinity, selectivity, and functional activity.

In the case of JWH-133, the molecule possesses defined stereochemistry due to the chiral centers present in the dibenzopyran ring system. JWH-133 is specifically the (6aR,10aR) enantiomer. wikipedia.orguni.lunih.gov The stereochemistry at the 6a and 10a positions is crucial for the biological activity of classical cannabinoids and their analogues. Studies on stereoisomers of cannabinoids have demonstrated that different enantiomers can exhibit vastly different binding affinities and efficacies at CB1 and CB2 receptors.

While specific detailed studies focusing solely on the stereochemical variations of JWH-133 itself (i.e., comparing the (6aR,10aR) enantiomer with its possible stereoisomers) and their impact on CB2 binding and efficacy were not explicitly detailed in the search results, the general principle of stereochemical influence is well-established for cannabinoid receptors and related ligands. For example, studies on other cannabinoid agonists and antagonists have shown that minor changes in stereochemistry can lead to significant changes in receptor recognition and downstream signaling. researchgate.net

The defined (6aR,10aR) stereochemistry of JWH-133 is indicative that this specific three-dimensional arrangement is optimal or highly favorable for its potent and selective interaction with the CB2 receptor binding site. The precise fit of the ligand within the chiral binding pocket of the receptor is dictated by its stereochemistry, influencing the formation of specific interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) that stabilize the ligand-receptor complex and lead to receptor activation.

Understanding the stereochemical requirements for CB2 receptor binding is essential for the rational design of new ligands with improved potency and selectivity. This involves synthesizing and evaluating individual stereoisomers to determine which configuration is preferred by the receptor and contributes most effectively to the desired pharmacological profile.

Principles for Rational Ligand Design Towards Enhanced Target Engagement and Specificity

Rational ligand design aims to create new molecules with improved pharmacological properties based on a thorough understanding of the target receptor structure and the SAR of existing ligands. For CB2 receptor selective agonists like JWH-133, rational design principles are applied to enhance target engagement (affinity and potency) and specificity (selectivity over CB1 and other targets).

Key principles guiding the rational design of CB2 selective ligands, building upon SAR insights from compounds like JWH-133 and other scaffolds, include:

Introducing or Modifying Polar Interactions: While the binding pocket is primarily lipophilic, specific polar interactions, such as hydrogen bonds, can contribute to binding affinity and selectivity. nih.gov Rational design involves strategically placing or modifying polar groups on the ligand to interact with complementary polar residues in the CB2 receptor that are absent or positioned differently in CB1.

Rigidifying the Scaffold: Introducing rigidity into the ligand structure can help to pre-organize the molecule into a conformation that is favorable for binding to the target receptor, potentially increasing affinity and selectivity by reducing the entropic penalty of binding.

Utilizing Computational Modeling: Techniques such as molecular docking, molecular dynamics simulations, and pharmacophore modeling are invaluable tools in rational ligand design. nih.govacs.orgscispace.compitt.eduacs.org These methods allow researchers to visualize ligand-receptor interactions, predict binding affinities, and identify key interactions that can be targeted for optimization. Computational studies with JWH-133 bound to CB2 receptor models have provided insights into critical residue interactions. acs.orgscispace.compitt.eduacs.org

Exploring Diverse Chemical Scaffolds: While classical cannabinoids like JWH-133 provide a basis, rational design also involves exploring novel chemical scaffolds that can effectively engage the CB2 receptor. ingentaconnect.commdpi.comrsc.org This diversification can lead to the discovery of ligands with improved properties, including better pharmacokinetic profiles and reduced off-target effects.

The development of JWH-133 itself exemplifies rational design principles, having been synthesized by modifying the Δ8-THC structure to enhance CB2 selectivity. wikipedia.orgrsc.org Ongoing research continues to apply these principles to design even more potent, selective, and functionally biased CB2 receptor ligands with potential therapeutic applications in various conditions where CB2 receptor modulation is beneficial, such as inflammatory diseases and pain. mdpi.commdpi.comunipi.itmdpi.comclinexprheumatol.org

Analytical Methodologies for Jwh 133 and Its Metabolites in Research

Advanced Chromatographic Techniques for Quantification in Complex Biological Matrices (e.g., LC-MS, GC-MS)

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools for the analysis of JWH-133 and its metabolites in biological samples such as tissue, blood, and urine. These techniques offer high sensitivity, selectivity, and the ability to separate complex mixtures, making them suitable for analyzing analytes in biological matrices nih.govresearchgate.netnih.govresearchgate.netatk.gov.trmdpi.comoup.comescholarship.orgdiva-portal.orgmd-medicaldata.comresearchgate.netuit.noafropolitanjournals.comnih.gov.

LC-MS, particularly LC-MS/MS (tandem mass spectrometry), is widely applied due to its ability to handle less volatile and more polar metabolites without derivatization. It allows for the separation and detection of JWH-133 and its hydroxylated or carboxylated metabolites, which may be present in conjugated forms like glucuronides in urine diva-portal.orgnih.govnih.gov. The use of specific chromatographic columns, such as C18 reversed-phase columns, and optimized mobile phases enables effective separation of the target analytes from endogenous compounds in biological extracts nih.govescholarship.org. Detection is typically performed using mass spectrometers operating in modes like multiple reaction monitoring (MRM) for targeted quantification, which provides high sensitivity and specificity nih.govfrontiersin.org.

GC-MS is another powerful technique, often employed for the analysis of more volatile or easily derivatizable compounds. While LC-MS is often preferred for polar metabolites, GC-MS can be used for the analysis of parent synthetic cannabinoids and certain metabolites after appropriate sample preparation, including extraction and sometimes derivatization atk.gov.trmd-medicaldata.comuit.noafropolitanjournals.com. Electron ionization (EI) is a common ionization method in GC-MS, producing characteristic fragmentation patterns that aid in the identification of compounds by comparison with spectral libraries mdpi.com.

A critical aspect of quantitative analysis using LC-MS and GC-MS is the use of internal standards. Deuterium-labeled analogs of the target analytes are commonly employed as internal standards. These labeled standards behave similarly to the unlabeled compounds during sample preparation and chromatographic analysis but are distinguishable by mass spectrometry due to the mass difference introduced by the deuterium (B1214612) atoms. For instance, deuterium-labeled versions of other synthetic cannabinoids and endocannabinoids have been used as internal standards in LC-MS/MS assays to improve the accuracy and reliability of quantification by compensating for matrix effects and variations in extraction efficiency and ionization nih.govoup.comnih.govfrontiersin.orgcaymanchem.comcaymanchem.com. While specific research detailing the use of JWH-133-d5 as an internal standard for JWH-133 analysis was not prominently found in the search results, the principle and widespread use of deuterium-labeled synthetic cannabinoids like JWH-018-d9 or JWH-073-d9 as internal standards strongly support the application of JWH-133-d5 for the quantification of JWH-133 and its metabolites in research studies oup.comnih.gov. The amount of analyte in a sample can be calculated using calibration curves and adjusted based on the recovery of the deuterium-labeled internal standard nih.govfrontiersin.org.

Spectroscopic Methods for Structural Elucidation and Metabolic Tracing (e.g., NMR, Raman, particularly with deuterium labeling)

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy, play a vital role in the structural elucidation of JWH-133 and its metabolites and can be applied to metabolic tracing studies, especially when combined with isotopic labeling like deuterium.

NMR spectroscopy provides detailed information about the chemical structure and Большинство NMR methods are used for structural confirmation and elucidation of isolated compounds acs.orgresearchgate.netmdpi.com. Quantitative NMR (qNMR) can also be used for the quantification of compounds in mixtures rsc.orgacs.org. The analysis involves examining the chemical shifts, splitting patterns, and integration of signals in the NMR spectrum to determine the arrangement of atoms within the molecule.

Raman spectroscopy is another vibrational spectroscopic technique that provides information about the molecular vibrations of a compound, which can be used for identification and structural characterization researchgate.netnih.govtandfonline.com. It has been applied to the analysis of synthetic cannabinoids, including in biological matrices like saliva tandfonline.com.

Deuterium labeling is particularly valuable in spectroscopic methods for metabolic tracing. In Deuterium Metabolic Imaging (DMI), a technique based on NMR, a substrate labeled with deuterium is administered, and its metabolic fate is observed by tracking the deuterium signal in different metabolic products nih.govescholarship.org. This allows for the investigation of metabolic pathways in living systems nih.govescholarship.org. Similarly, Raman spectroscopy, specifically Spontaneous Raman Scattering and Stimulated Raman Scattering (SRS) microscopy, can utilize deuterium labeling for metabolic tracing at the cellular level by observing the shift in vibrational frequencies of C-D bonds formed during the metabolism of deuterated substrates annualreviews.org. While direct examples of JWH-133 metabolic tracing using deuterium labeling with NMR or Raman were not extensively detailed in the search results, the established principles of these techniques with deuterium labeling for metabolic studies of various compounds are applicable to the investigation of JWH-133 metabolism and the identification of its metabolic pathways and products. Deuterium-labeled JWH-133 (JWH-133-d5) could serve as a tracer in such studies, allowing researchers to follow its metabolic transformation and distribution in biological systems using these spectroscopic techniques.

Immunoassays for Detection in Experimental Samples (e.g., RIA)

Immunoassays, such as Radioimmunoassay (RIA), are analytical techniques that utilize the specific binding of antibodies to detect and quantify substances. They are often used for high-throughput screening of large numbers of samples due to their relatively low cost and rapid analysis time.

While immunoassays are commonly used in toxicology screening for various drugs, including some cannabinoids, the search results did not provide specific details on the widespread use or development of RIA specifically for JWH-133 or its metabolites in a research context. Some sources indicate that routine immunological screening procedures may not detect certain synthetic cannabinoids md-medicaldata.com. The rapidly evolving landscape of synthetic cannabinoids also poses challenges for immunoassay development, as antibodies need to be specific to the target compounds or their metabolites. For research purposes requiring precise quantification and identification of specific metabolites, chromatographic and spectroscopic methods are generally preferred due to their higher specificity and ability to differentiate between closely related compounds and their transformation products.

Development and Validation of Research-Grade Analytical Assays for Preclinical Studies

The development and validation of research-grade analytical assays for JWH-133 and its metabolites are critical steps in ensuring the reliability and accuracy of data obtained from preclinical studies. A validated method provides confidence that the analytical results are accurate, precise, specific, and suitable for their intended purpose.

Method validation typically involves evaluating several parameters, including specificity, linearity, sensitivity (limit of detection and limit of quantification), accuracy, precision, matrix effects, extraction efficiency, and stability of the analyte in the biological matrix oup.comdiva-portal.org. Specificity ensures that the method selectively detects and quantifies the target analyte without interference from endogenous compounds or other substances in the sample. Linearity assesses the relationship between the analyte concentration and the instrument response over a defined range. Sensitivity determines the lowest concentration of the analyte that can be reliably detected and quantified. Accuracy and precision evaluate how close the measured values are to the true concentration and the reproducibility of the measurements, respectively. Matrix effects assess the influence of the biological matrix on the ionization and detection of the analyte. Extraction efficiency measures the recovery of the analyte from the biological matrix during sample preparation. Stability studies determine how long the analyte remains stable in the matrix under specific storage conditions.

Validated analytical methods using techniques like LC-MS/MS have been reported for the analysis of synthetic cannabinoids and their metabolites in biological matrices oup.comdiva-portal.org. These methods often involve steps such as enzymatic hydrolysis of conjugated metabolites, liquid-liquid extraction or solid-phase extraction for sample cleanup and concentration, and chromatographic separation followed by mass spectrometric detection diva-portal.orgnih.gov. The use of deuterium-labeled internal standards is an integral part of validated quantitative assays to account for potential variations during sample processing and analysis nih.govoup.comnih.govfrontiersin.org. Rigorous validation according to established guidelines is essential before applying these assays to quantify JWH-133 and its metabolites in samples from preclinical research, ensuring the generation of reliable data for understanding the compound's behavior and effects in biological systems annualreviews.orgnih.gov.

Comparative Pharmacology and Cross System Interactions

Comparative Analysis with Other Synthetic Cannabinoid Receptor Agonists (e.g., JWH-015, WIN 55,212-2, HU-210)

JWH-133 is recognized as a potent and selective agonist for the CB2 receptor. Studies have characterized its binding affinity and selectivity in comparison to other synthetic cannabinoid receptor agonists, including JWH-015, WIN 55,212-2, and HU-210.

JWH-133 demonstrates high affinity for the CB2 receptor, with a reported Ki value of 3.4 nM, and exhibits approximately 200-fold selectivity for CB2 over CB1 receptors. wikipedia.orgmdpi.com In comparison, WIN 55,212-2 is described as a potent cannabinoid receptor agonist with high affinity for both CB1 and CB2 receptors, with Ki values of 1.9 nM at human cloned CB1 receptors and 0.52 nM at human cloned CB2 receptors. tocris.com HU-210 is noted as a highly potent cannabinoid receptor agonist, showing high affinity for both CB1 and CB2 receptors, with Ki values of 0.061 nM at human cloned CB1 receptors and 0.52 nM at human cloned CB2 receptors. tocris.com JWH-015 is characterized as a subtype-selective cannabinoid agonist from the naphthoylindole family, with an affinity for CB2 receptors of 13.8 nM and for CB1 receptors of 383 nM, indicating approximately 28 times stronger binding to CB2 than to CB1. wikipedia.org However, JWH-015 still displays some CB1 activity and is considered less selective than newer compounds like JWH-133. wikipedia.org

These comparative binding profiles highlight the varying degrees of selectivity and potency among these synthetic cannabinoid agonists, with JWH-133 standing out for its notable selectivity towards the CB2 receptor. The anti-inflammatory actions observed with JWH-133, WIN 55,212-2, and HU-210, particularly in models of Alzheimer's disease, are attributed to their agonist action at the CB2 receptor, which can prevent microglial activation and subsequent inflammation. wikipedia.orgwikipedia.org

CompoundCB1 Ki (nM)CB2 Ki (nM)CB2/CB1 Selectivity
JWH-133~677 wikipedia.org3.4 wikipedia.orgmdpi.com~200x wikipedia.orgmdpi.com
JWH-015383 wikipedia.org13.8 wikipedia.org~28x wikipedia.org
WIN 55,212-21.9 tocris.com0.52 tocris.com-
HU-2100.061 tocris.com0.52 tocris.com-

Note: Ki values can vary depending on the specific assay conditions and source.

Investigation of Potential Functional Interactions with Other Receptor Systems (e.g., dopamine (B1211576) receptors, though indirect)

While the primary focus of JWH-133 research is its interaction with cannabinoid receptors, particularly CB2, investigations into potential functional interactions with other receptor systems, such as dopamine receptors, have been explored, albeit often indirectly. The endocannabinoid system is known to modulate the release of various neurotransmitters, including dopamine and glutamate, through retrograde signaling mechanisms. nih.gov This suggests a potential indirect influence of cannabinoid receptor activation on dopaminergic signaling pathways.

Dopamine receptors, classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, are G protein-coupled receptors that play critical roles in various neurological functions. nih.govnih.govzhanggroup.org D1-like receptors typically couple to Gαs/olf, stimulating adenylyl cyclase activity, while D2-like receptors primarily couple to Gαi/o, inhibiting adenylyl cyclase. nih.govnih.gov Dopamine receptors can also engage in complex protein-protein interactions, including receptor oligomerization and interactions with scaffolding proteins, which are crucial for regulating their signaling. nih.govzhanggroup.orgguidetopharmacology.org

Although direct binding or activation studies of JWH-133 at dopamine receptors are not prominently featured in the search results, the known interplay between the endocannabinoid and dopaminergic systems suggests that modulating CB2 receptors with agonists like JWH-133 could indirectly influence dopamine-mediated processes. For instance, changes in endocannabinoid levels or signaling can affect dopamine release in specific brain regions, potentially impacting behaviors and physiological responses mediated by dopaminergic pathways. However, the precise nature and extent of indirect interactions between JWH-133 and dopamine receptor systems require further dedicated investigation.

Assessment of Synergistic or Antagonistic Effects with Endogenous Mediators and Other Research Compounds

Research has explored the effects of JWH-133 on various endogenous mediators, particularly those involved in inflammatory and immune responses. JWH-133 has been shown to modulate the expression and release of inflammatory cytokines, such as down-regulating M1 macrophage biomarkers (e.g., TNF-α, IL-6, IL-1β) and up-regulating M2 macrophage biomarkers (e.g., IL-10). mdpi.comwikipedia.org This indicates an anti-inflammatory and immunomodulatory role for JWH-133. Additionally, JWH-133 has been shown to decrease levels of metalloproteinases (MMPs), enzymes involved in tissue degradation, suggesting a potential protective effect in conditions like osteoarthritis. guidetopharmacology.org

The concept of synergistic and antagonistic interactions is also relevant in the context of endogenous lipid mediators, such as specialized pro-resolving mediators (SPMs) like resolvins and protectins. These mediators actively promote the resolution of inflammation and interact with specific G protein-coupled receptors. nih.govguidetoimmunopharmacology.org While the search results highlight the anti-inflammatory actions of JWH-133 by modulating inflammatory mediators, specific studies detailing synergistic or antagonistic effects of JWH-133 with endogenous mediators like SPMs were not extensively found. Similarly, detailed research findings on synergistic or antagonistic effects of JWH-133 with other research compounds, beyond the comparative analysis with other synthetic cannabinoid agonists, were not a primary focus of the provided information. Future research could further explore these potential interactions to better understand the full pharmacological profile of JW 133-d5 and its non-deuterated analog.

Emerging Research Avenues and Future Perspectives

Mechanistic Studies in Unexplored Physiological or Pathophysiological Contexts

JWH-133 has been investigated for its potential therapeutic effects in a range of conditions, including inflammatory disorders, pain, various cancers, and cardiovascular, renal, and hepatic diseases nih.govmdpi.comnih.gov. However, its utility in other physiological and pathophysiological settings warrants further exploration. Recent research has begun to examine its potential role in the context of SARS-CoV-2 infection, hypothesizing therapeutic benefits based on its known immunomodulatory, anti-inflammatory, and antiviral properties mdpi.com. Studies in models of osteoarthritis pain and uterine ischemia-reperfusion injury also indicate promising avenues for investigation vcu.educuraleafclinic.comkarger.com. Future research should aim to broaden the scope of investigation into other conditions where modulation of the CB2 receptor may offer therapeutic advantages, such as additional autoimmune diseases, metabolic syndromes, and various infectious diseases.

Integration of Omics Technologies (e.g., transcriptomics, proteomics, metabolomics) in JWH-133 Research

The application of omics technologies provides a powerful means to comprehensively analyze the molecular impact of a compound on biological systems. Transcriptomics, proteomics, and metabolomics offer insights into changes at the RNA, protein, and metabolite levels, respectively nih.govmdpi.com. While some studies have examined the influence of JWH-133 on the expression of specific molecules involved in inflammation or cancer mdpi.comnih.govmdpi.comnih.gov, a comprehensive multi-omics approach to JWH-133 research is not prominently featured in the available literature. Integrating these diverse omics datasets could provide a holistic understanding of how JWH-133 affects biological pathways, potentially identifying novel biomarkers of response or toxicity and uncovering previously unrecognized mechanisms of action. This integrated approach is particularly valuable for deciphering the complex effects of JWH-133 in various disease models and for identifying potential new therapeutic targets that are influenced by its activity.

Development of JWH-133 and its Deuterated Analogues as Tools for in vivo Imaging or Receptor Probing

The development of JWH-133 and its deuterated analogues, such as JW 133-d5, as tools for in vivo imaging or receptor probing represents a significant future direction in cannabinoid research. Deuterated analogues are particularly useful in pharmacokinetic studies and for tracking the distribution and metabolism of the compound within living systems. While the use of this compound in research is noted, specific details regarding its development as an imaging probe were not found in the search results. The selective binding of JWH-133 to the CB2 receptor makes it an excellent candidate for the development of radiolabeled or fluorescent probes that could be used to visualize and quantify CB2 receptor expression and localization in vivo. Such tools would be invaluable for advancing our understanding of the role of CB2 receptors in health and disease and for monitoring the engagement of these receptors by potential therapeutic agents in living subjects.

Compound Information

Compound NamePubChem CID
JWH-1336918505
This compoundNot explicitly found with a unique CID in the search results; typically associated with JWH-133 (CID 6918505) with specific deuterium (B1214612) labeling.

Data Tables

Based on the available search results, a summary of some reported research findings for JWH-133 is presented below:

Context/ModelDemonstrated Actions/Mechanisms
SARS-CoV-2 infection (Proposed)Potential to target viral components (e.g., Mpro); proposed immunomodulatory, anti-inflammatory, and antiviral properties. mdpi.com
Polymicrobial sepsis (Rats)Protective effects on multiple organs (brain, lung, liver, heart); reduction of proinflammatory cytokines and increase in anti-inflammatory cytokine IL-10. mdpi.com
Intestinal inflammationAttenuation of inflammation through enhanced apoptosis of activated T cells, reduced numbers of activated T cells, and inhibition of inflammatory cell infiltration (neutrophils, mast cells, NK cells). mdpi.com
Neuropathic pain (Retrovirus infection model)Antiallodynic effect via suppression of neuroinflammation, macrophage activation, and T-cell infiltration, potentially through the Janus kinase/STAT3 pathway. mdpi.com
Neuropathic pain (Formalin test)Dose-dependent anti-nociceptive effects mediated by activation of the CB2 receptor. researchgate.net
Osteoarthritis pain (Rat model)Attenuation of pain behavior; modulation of spinal neuro-immune responses; inhibition of noxious-evoked responses of spinal neurons in the OA model. vcu.edu
Uterine Ischemia–Reperfusion Injury (Rats)Anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway; reduced expression of IL-1β, IL-6, NF-κB, TLR-4, and TNF-α; decreased cell damage. mdpi.comnih.govkarger.com
HIV-Infected MacrophagesDownregulation of NF-κB activation, oxidative stress, and lysosomal exocytosis; reduction in CATB secretion. mdpi.com
Non-Small Cell Lung Cancer (in vitro/in vivo)Inhibition of tumor growth and metastasis; reduced proliferation and vascularization; induction of apoptosis; inhibition of AKT phosphorylation; reduced MMP-9 expression and activity. nih.govnih.gov
Erectile Dysfunction (Hypercholesterolemic mice)Decreased production of reactive oxygen species (ROS); increased basal nitric oxide (NO) production; reduced collagen content in the corpus cavernosum. nih.gov
Neonatal Hypoxic-Ischemic Encephalopathy (Rats)Neuroprotective effects through anti-apoptotic and anti-inflammatory actions; reduction in TNFα levels. frontiersin.org
Rheumatoid Arthritis Synovial FibroblastsModulation of IL-1β-induced inflammation; coordination of CB2 association with TAK1 kinase, leading to increased nuclear translocation of NF-κBp65 and AP-1. clinexprheumatol.orgd-nb.info

This table summarizes key findings but does not include specific quantitative data due to variations in reporting across different studies.

The future research landscape for JWH-133 and its deuterated analogues like this compound is dynamic, focusing on unraveling the full spectrum of their molecular interactions, applying them in sophisticated experimental models, exploring their potential in new therapeutic areas, and developing them as advanced research tools. The selective CB2 receptor agonism of JWH-133 remains a central theme, positioning it as a crucial compound for advancing our understanding of CB2 receptor biology and its therapeutic implications.

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing JW 133-d5 with high purity, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis should follow peer-reviewed protocols detailing stoichiometry, reaction conditions (temperature, catalysts, solvents), and purification steps (e.g., column chromatography or recrystallization). Characterization via NMR, HPLC, and mass spectrometry is critical for confirming purity (>95%) and structural integrity. Document deviations rigorously, and cross-validate results with independent labs to ensure reproducibility .
  • Example Table :

StepParameterOptimal ConditionValidation Method
1Reaction Temp80°C ± 2°CThermocouple logging
2Solvent Ratio3:1 Ethanol/WaterHPLC retention time
3PurificationSilica gel column (60–120 mesh)TLC (Rf = 0.45)

Q. Which in vitro assays are most suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Begin with cell viability assays (e.g., MTT or ATP luminescence) using relevant cell lines (e.g., cancer models if studying antitumor effects). Include positive and negative controls, and validate findings with dose-response curves (IC₅₀ calculations). Use orthogonal assays (e.g., apoptosis markers via flow cytometry) to confirm mechanistic hypotheses .

Q. How should researchers design experiments to minimize batch-to-batch variability in this compound samples?

  • Methodological Answer : Standardize raw material sources (e.g., supplier catalog numbers), storage conditions (e.g., desiccated at -20°C), and synthesis timelines. Implement blinded sample preparation and randomization in assays. Statistical tools like ANOVA can identify variability sources, while inter-lab collaborations enhance robustness .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound be resolved across preclinical models?

  • Methodological Answer : Contradictions may arise from interspecies metabolic differences (e.g., CYP450 enzyme profiles). Conduct comparative studies using hepatic microsomes from humanized mouse models vs. human donors. Pair with physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings. Disclose all model assumptions and limitations in publications .
  • Example Table :

ModelBioavailability (%)Tmax (h)Half-life (h)Source of Discrepancy
Rat22 ± 52.16.8Higher CYP3A4 activity
Human15 ± 33.59.2Protein binding differences

Q. What strategies are effective for optimizing this compound’s selectivity profile against off-target receptors?

  • Methodological Answer : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to non-target proteins. Validate experimentally via radioligand displacement assays or SPR. Structure-activity relationship (SAR) studies can guide chemical modifications (e.g., substituent additions) to enhance specificity. Cross-reference crystallographic data from homologous targets .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Evaluate bioavailability factors (e.g., solubility, plasma protein binding) using ADME assays. Incorporate PK/PD modeling to correlate exposure levels with effect sizes. Utilize advanced imaging (e.g., PET tracers) to track compound distribution in vivo. Transparently report negative results to guide future studies .

Q. What integrative approaches are recommended for studying this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine multi-omics datasets (transcriptomics, proteomics) with phenotypic screening. Use CRISPR-Cas9 knockout libraries to identify genetic dependencies. Network pharmacology tools (e.g., STRING, Cytoscape) can map interaction pathways. Validate hypotheses via siRNA knockdown or chemical inhibition of candidate nodes .

Guidelines for Data Integrity and Reporting

  • Contradiction Management : Explicitly document conflicting data in supplemental materials. Apply Bradford Hill criteria to assess causality in observed effects .
  • Ethical Replication : Share raw datasets (e.g., via Zenodo) and detailed protocols to enable independent verification. Cite prior methodologies accurately to avoid redundant errors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.